molecular formula C20H22ClN3O2 B2818410 (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2097939-91-6

(E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2818410
CAS RN: 2097939-91-6
M. Wt: 371.87
InChI Key: DKRGRASSUKORIS-JXMROGBWSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Metabolism and Excretion

Research into compounds with complex structures similar to the chemical of interest often involves studying their metabolic pathways and excretion. For example, studies on various pharmaceuticals show that compounds undergo extensive metabolism in humans, with primary pathways involving oxidative metabolism catalyzed by enzymes like CYP3A4/3A5, leading to various metabolites. These studies help understand how drugs are processed in the body and inform the development of safer and more effective medications (Miao et al., 2012).

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of drugs are critical in drug development. For instance, the pharmacokinetic profile of novel compounds, including their absorption time (Tmax), half-life (t1/2), and the extent of absorption, are determined through clinical studies. Such research is essential for optimizing dosage forms and schedules to achieve the desired therapeutic effect with minimal side effects (Teng et al., 2010).

Therapeutic Applications and Safety Studies

Safety Pharmacology and Neurotoxicity

Before clinical use, the safety profile of compounds is assessed through various studies, including those on their potential neurotoxic effects. These studies are vital for identifying any adverse effects on the central nervous system and ensuring the compound's safety for human use (Garner et al., 2015).

Effect on Renal Function

Some research focuses on understanding how compounds affect renal function, which is crucial since many drugs are excreted through the kidneys. Studies have explored how certain drugs interact with renal transporters, affecting the clearance of endogenous substances like creatinine. This research helps predict potential impacts on kidney function and guide the safe use of drugs (Zhang et al., 2015).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14-12-15(2)23-20(22-14)26-18-4-3-11-24(13-18)19(25)10-7-16-5-8-17(21)9-6-16/h5-10,12,18H,3-4,11,13H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRGRASSUKORIS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.